molecular formula C3H10ClNS B1267210 1-Amino-2-propanethiol hydrochloride CAS No. 4146-16-1

1-Amino-2-propanethiol hydrochloride

Cat. No. B1267210
CAS RN: 4146-16-1
M. Wt: 127.64 g/mol
InChI Key: HCZBCEYVAPRCDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Amino-2-propanethiol hydrochloride and related compounds involves multiple steps, including asymmetric reactions and multicomponent reactions, to achieve high yields and selectivity. For instance, asymmetric synthesis of α-amino-1,3-dithianes via chiral N-phosphonyl imine-based Umpolung reactions has been achieved with good chemical yields and excellent diastereoselectivities, avoiding traditional purification techniques (Kattamuri et al., 2011). Additionally, the synthesis of 1-Amino-2-[3-13C]propanol hydrochloride via coupling reactions and subsequent reductions indicates a versatile approach to introducing isotopic labels for analytical purposes (Iida, Nakajima, & Kajiwara, 2008).

Molecular Structure Analysis

The molecular structure of 1-Amino-2-propanethiol hydrochloride and similar compounds is crucial for understanding their reactivity and interaction with various reagents. Multicomponent reactions of amino alcohols with formaldehyde and dithiols have been utilized for the synthesis of hydroxyl-substituted 1,3,5-dithiazepanes, where the stereochemistry was determined by X-ray diffraction, highlighting the importance of structural analysis in synthesis (Khabibullina et al., 2014).

Chemical Reactions and Properties

The reactivity of 1-Amino-2-propanethiol hydrochloride with various reagents demonstrates its versatility as an intermediate. For example, the reaction with Hg(2)Cl(2) has yielded polynuclear compounds, showing the compound's potential in forming complex structures with metal ions (Bharara et al., 2005). Additionally, its use in thioacetalization reactions as a nonthiolic, odorless 1,3-propanedithiol equivalent underlines its utility in organic synthesis (Liu et al., 2003).

Scientific Research Applications

Synthesis of Oxazolines and Thiazolines

1-Amino-2-propanethiol hydrochloride plays a role in the synthesis of oxazolines and thiazolines, compounds with potential applications in organic chemistry and pharmaceutical research. A study demonstrated the use of 2-aminoethanethiol hydrochloride for synthesizing 2-substituted thiazolines with high yields under microwave irradiation, showcasing its utility in facilitating efficient and rapid chemical reactions (Katritzky et al., 2004).

Crystal Structures in Inorganic Chemistry

In inorganic chemistry, 1-amino-2-propanethiol hydrochloride contributes to the study of crystal structures. Research involving the combination of this compound with mercury compounds resulted in the formation of unique molecular and polymeric structures. These studies provide insights into the complex interactions and structures that can be formed with 1-amino-2-propanethiol hydrochloride (Bharara et al., 2006).

Physiologically Based Pharmacokinetic Modeling

In pharmacokinetic research, this compound is used in studies to develop models that predict the distribution and concentration of drugs in various organs. For example, research on FTY720, a sphingosine-1-phosphate receptor agonist, used physiologically based pharmacokinetic modeling to understand its distribution in the body, demonstrating the compound's relevance in pharmacological research (Meno-Tetang et al., 2006).

Mercurophilic Interaction Studies

1-Amino-2-propanethiol hydrochloride is also instrumental in studying mercurophilic interactions, particularly in novel polynuclear Hg(II)-2-aminoethanethiolates. These studies are significant in understanding the chemistry of mercury compounds and their potential applications or implications in various fields, including environmental chemistry and materials science (Bharara et al., 2005).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals and can cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

1-Amino-2-propanethiol hydrochloride forms a self-assembled monolayer (SAM) of amine-terminated alkanethiol. It can be used to form a spacer layer that provides a gap between the metal surface and nanoparticles . This property can be potentially used in high-speed switching devices and in photovoltaic and other photo-sensors based devices .

properties

IUPAC Name

1-aminopropane-2-thiol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NS.ClH/c1-3(5)2-4;/h3,5H,2,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZBCEYVAPRCDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

598-36-7 (Parent)
Record name 2-Propanethiol, 1-amino-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004146161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

127.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-2-propanethiol hydrochloride

CAS RN

4146-16-1
Record name 2-Propanethiol, 1-amino-, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4146-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanethiol, 1-amino-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004146161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161608
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MR Elzes, N Akeroyd, JFJ Engbersen… - Journal of controlled …, 2016 - Elsevier
… 1-Amino-2-propanethiol hydrochloride (1b) was prepared according to the procedure described by Fujita et al. [67]. In a three-necked flask, 1-amino-2-propanethiol hydrochloride (10.0 …
Number of citations: 54 www.sciencedirect.com
DL Klayman, JW Lown… - The Journal of Organic …, 1965 - ACS Publications
In the reaction of 2-amino-l-bromopropane hydrobromide (II) with 1 equiv. of sodium thiosulfate, the forma-tion of only one product, 2-aminopropane-l-thiosulfuric acid (IV), is detected. …
Number of citations: 8 pubs.acs.org
M Fujita, Y Miyashita, N Amir, Y Kawamoto, K Kanamori… - Polyhedron, 2005 - Elsevier
A mononuclear complex acting as a novel chiral ligand, [Ni(1-Meaet) 2 ] (1-Meaet=1-amino-2-propanethiolate; 1b) was synthesized. Using this mononuclear complex, the S-bridged …
Number of citations: 9 www.sciencedirect.com
J Diekmann - The Journal of Organic Chemistry, 1965 - ACS Publications
A study of the reactions of divalent carbon has at-tracted the attention of many workers. In general, carbenes are highly reactive electrophilic reagents, although Wanzlick has …
Number of citations: 69 pubs.acs.org
MR Elzes, N Akeroyd, JFJ Engbersen… - … OF PAPERS OF THE …, 2017 - ris.utwente.nl
… 1-Amino-2-propanethiol hydrochloride (1b) was prepared according to the procedure described by Fujita et al. [67]. In a three-necked flask, 1-amino-2-propanethiol hydrochloride (10.0 …
Number of citations: 3 ris.utwente.nl

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